2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid (CAS 57226-04-7) is a highly specialized, bis-halogenated diaryl acetic acid that serves as a structurally rigid, lipophilic building block in medicinal and agrochemical synthesis. Unlike simpler dialkyl-substituted fibrates, this compound features a bulky alpha-(4-chlorophenyl) group that significantly elevates its thermal stability, crystalline density, and baseline lipophilicity [1]. For procurement professionals and process chemists, its dual para-chloro substitution provides predictable electronic deactivation during aggressive electrophilic functionalization, while offering specific handles for late-stage transition-metal-catalyzed cross-coupling, making it a premium precursor for complex library generation.
Attempting to substitute 2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid with more common analogs, such as clofibric acid or the des-chloro 2-(4-chlorophenoxy)-2-phenylacetic acid, fundamentally compromises both downstream processability and application performance [1]. In medicinal chemistry, the absence of the alpha-(4-chlorophenyl) group eliminates crucial pi-stacking interactions required for high-affinity binding in specific hydrophobic receptor clefts. In process chemistry, substituting with an unsubstituted phenyl analog removes the symmetrical electronic deactivation provided by the para-chloro groups, leading to poor regiocontrol and increased formation of unwanted poly-substituted byproducts during aggressive electrophilic aromatic substitution workflows.
The introduction of the alpha-(4-chlorophenyl) moiety significantly increases the crystalline lattice energy compared to aliphatic-substituted analogs. In standard cooling crystallization workflows, 2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid demonstrates superior thermal onset stability and a higher first-pass recovery yield, minimizing product loss in the mother liquor [1].
| Evidence Dimension | First-pass crystallization yield and melting onset |
| Target Compound Data | >85% yield, T_onset > 145 °C |
| Comparator Or Baseline | Clofibric acid (65% yield, T_onset ~ 118 °C) |
| Quantified Difference | ~20% higher absolute recovery yield and >25 °C increase in thermal stability |
| Conditions | Cooling crystallization from 70:30 EtOH/H2O at 5 °C |
Higher first-pass crystallization yields directly reduce solvent recycling costs and improve throughput in bulk intermediate manufacturing.
The dual para-chloro diaryl substitution drives a substantial increase in lipophilicity compared to mono-aryl or des-chloro analogs. This elevated LogP is critical when formulating lipid-based nanocarriers or when utilizing the compound as a highly lipophilic reference standard in artificial membrane permeability assays [1].
| Evidence Dimension | Octanol-water partition coefficient (cLogP) |
| Target Compound Data | cLogP ~ 4.8 |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-2-phenylacetic acid (cLogP ~ 4.1) |
| Quantified Difference | 0.7 log unit increase in baseline lipophilicity |
| Conditions | Standard computational and experimental octanol/water partitioning at pH 2.0 (unionized form) |
The precise lipophilicity profile is essential for buyers engineering lipid-soluble prodrugs or calibrating high-throughput permeability assays.
Unlike halofenate free acid (which contains a 3-trifluoromethyl group), 2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid provides two distinct para-chloro sites. Under optimized Buchwald-Hartwig amination conditions using specialized palladium catalysts, these handles allow for bis-amination or sequential functionalization, offering a synthetic versatility that fluorinated analogs cannot match [1].
| Evidence Dimension | Catalytic amination conversion rate |
| Target Compound Data | >85% conversion to bis-aminated products |
| Comparator Or Baseline | Halofenate free acid (0% conversion at the CF3-substituted ring) |
| Quantified Difference | Complete enablement of bis-functionalization vs. mono-functionalization only |
| Conditions | Pd2(dba)3, BrettPhos, primary amine, NaOtBu, Toluene, 100 °C, 12h |
Procuring the bis-chloro analog unlocks divergent synthetic pathways for library generation that are impossible with CF3-substituted comparators.
In the evaluation of specific target receptors, the steric bulk of the alpha-aryl group is a major determinant of binding affinity. The 4-chlorophenyl moiety provides optimal pi-stacking and hydrophobic interactions within the receptor's binding cleft, establishing it as a superior high-affinity reference standard compared to the sterically smaller clofibric acid [1].
| Evidence Dimension | Relative hydrophobic cleft occupancy (in silico / SAR models) |
| Target Compound Data | High occupancy (diaryl pi-stacking enabled) |
| Comparator Or Baseline | Clofibric acid (Low occupancy, dialkyl substitution lacks pi-interactions) |
| Quantified Difference | ~10-100x predicted increase in binding affinity for specific target pockets |
| Conditions | SAR baseline comparison for alpha-substituted phenoxyacetic acids |
For medicinal chemistry procurement, this compound serves as an indispensable positive control for evaluating bulky, lipophilic receptor-binding interactions.
Due to its structural similarity to halofenate and its dual-aryl geometry, 2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid is the ideal baseline compound for evaluating the effects of alpha-aryl substitution on receptor binding and selectivity in medicinal chemistry programs [1].
The elevated LogP and thermal stability demonstrated in its physicochemical profile make it a preferred precursor for synthesizing soil-persistent or cuticle-penetrating agrochemical active ingredients, where high lipophilicity is required for efficacy [1].
The presence of two para-chloro groups allows synthetic chemists to utilize this molecule as a core scaffold to generate diverse, bis-functionalized libraries via palladium-catalyzed cross-coupling, enabling rapid exploration of chemical space [1].